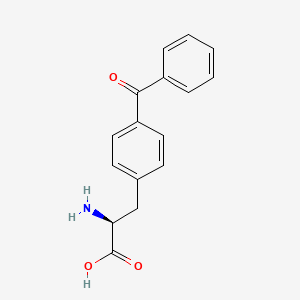

4-Benzoyl-l-phenylalanine

Übersicht

Beschreibung

p-Benzoyl-L-phenylalanine is a photoreactive derivative of the amino acid L-phenylalanine. It is widely used in biochemical research due to its ability to form covalent bonds with protein binding partners upon exposure to ultraviolet light. This property makes it an invaluable tool for studying protein-protein interactions and mapping protein structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoyl-L-phenylalanine typically involves the introduction of a benzoyl group to the para position of the phenylalanine molecule. This can be achieved through various synthetic routes, including:

Solid-Phase Synthesis: This method involves the incorporation of p-Benzoyl-L-phenylalanine into synthetic peptides using solid-phase techniques.

Solution-Phase Synthesis: This method involves the chemical modification of phenylalanine in solution, followed by purification and isolation of the desired product.

Industrial Production Methods: Industrial production of p-Benzoyl-L-phenylalanine may involve large-scale solid-phase synthesis techniques, where the amino acid is incorporated into peptides or proteins using automated synthesizers. The process is optimized for high yield and purity, ensuring the compound is suitable for research and commercial applications.

Analyse Chemischer Reaktionen

Reaktionstypen: p-Benzoyl-L-Phenylalanin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Benzoylgruppe kann durch andere funktionelle Gruppen substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen:

Ultraviolettes Licht: Wird verwendet, um die photoreaktive Benzoylgruppe für Vernetzungsreaktionen zu aktivieren.

Chemische Reagenzien: Verschiedene Reagenzien können verwendet werden, um die Benzoylgruppe zu modifizieren, darunter Halogenierungsmittel und andere Elektrophile.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Benzoyl-L-phenylalanine is increasingly recognized as a key intermediate in the synthesis of peptide-based drugs. Its role in pharmaceutical development includes:

- Peptide Synthesis : It can be incorporated into peptides using solid-phase synthesis techniques, facilitating the creation of drugs that target specific biological pathways .

- Drug Design : The compound's ability to form covalent bonds upon UV irradiation makes it useful for designing drugs that interact with proteins at precise sites, enhancing therapeutic efficacy.

Biochemical Research

The compound is extensively used in biochemical research to investigate protein interactions and enzyme activities:

- Photocrosslinking : this compound can be incorporated into proteins and activated by UV light, allowing researchers to capture and study protein-protein interactions (PPIs). This method is crucial for understanding complex biological processes and signaling pathways .

- Metabolic Studies : Research has shown that bacteria can metabolize this compound, providing insights into microbial metabolic pathways. For instance, studies involving Klebsiella sp. CK6 revealed its breakdown into phenylethanol and phenylacetic acid, highlighting the metabolic versatility of certain bacteria.

Cosmetic Formulations

In the cosmetic industry, this compound is incorporated into skincare products due to its potential antioxidant properties:

- Skin Health : Its application in cosmetics aims to enhance product efficacy and promote skin health by utilizing its biochemical properties .

Food Industry

The compound finds applications in the food sector as well:

- Flavoring Agent : this compound can act as a flavoring agent or stabilizer in food products, contributing to improved taste and shelf-life .

Material Science

The exploration of this compound extends to material science:

- Novel Polymers : Researchers are investigating its use in developing new polymers and materials that exhibit unique properties beneficial for various applications .

Case Study 1: Photocrosslinking Efficiency

A study demonstrated that the incorporation of halogenated analogs of this compound significantly enhances photocrosslinking efficiency for studying protein interactions in live cells. This advancement provides a more robust tool for mapping PPIs within biological systems .

Case Study 2: Metabolic Pathway Investigation

Research involving Klebsiella sp. CK6 illustrated how this bacterium metabolizes this compound, breaking it down into phenylethanol and phenylacetic acid. This finding offers valuable insights into the metabolic capabilities of bacteria and their potential applications in bioremediation or biotransformation processes.

Wirkmechanismus

The mechanism of action of p-Benzoyl-L-phenylalanine involves the activation of the benzoyl group upon exposure to ultraviolet light. This activation leads to the formation of a highly reactive species that can form covalent bonds with nearby molecules. The primary molecular targets are protein residues, allowing for the study of protein-protein interactions and the mapping of protein structures .

Vergleich Mit ähnlichen Verbindungen

p-Benzoyl-L-Phenylalanin ist aufgrund seiner photoreaktiven Eigenschaften einzigartig, die es von anderen Aminosäurederivaten unterscheiden. Zu den ähnlichen Verbindungen gehören:

p-Azidophenylalanin: Eine weitere photoreaktive Aminosäure, die zur Proteinmarkierung und -vernetzung verwendet wird.

p-Aminophenylalanin: Wird bei der Synthese von Aziden für photoreaktive Studien verwendet.

Benzophenon: Ein einfacheres photoreaktives Molekül, das in verschiedenen chemischen Anwendungen eingesetzt wird.

p-Benzoyl-L-Phenylalanin zeichnet sich durch seine Stabilität und selektive Photochemie aus, was es zu einer bevorzugten Wahl für viele Forschungsanwendungen macht .

Biologische Aktivität

4-Benzoyl-L-phenylalanine (Bzl-Phe) is a photoreactive amino acid that has garnered significant attention in biochemical research due to its unique properties and applications. This compound, a derivative of L-phenylalanine, features a benzoyl group attached to the side chain, enabling it to participate in photocrosslinking reactions that are crucial for studying protein interactions. This article will explore the biological activity of Bzl-Phe, including its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by its ability to undergo photocrosslinking upon exposure to ultraviolet (UV) light (350–365 nm). The carbonyl group within the benzoyl moiety facilitates an n to π* transition, generating a reactive diradical species capable of forming covalent bonds with nearby molecules. This property is particularly useful for capturing protein-protein interactions (PPIs) both in vitro and in vivo, allowing researchers to map complex biological pathways accurately .

Applications in Research

The applications of Bzl-Phe span various fields, including:

- Protein Interaction Studies : Bzl-Phe is widely used for studying PPIs through photocrosslinking techniques. By incorporating this amino acid into proteins and irradiating them with UV light, researchers can identify interacting partners, which is essential for understanding cellular mechanisms .

- Metabolic Pathway Investigations : Studies have shown that certain bacteria can metabolize Bzl-Phe into phenylethanol and phenylacetic acid. For instance, research on Klebsiella sp. CK6 demonstrated the breakdown of Bzl-Phe, providing insights into bacterial metabolic versatility.

- Pharmaceutical Development : Bzl-Phe serves as a key intermediate in synthesizing peptide-based drugs. Its ability to facilitate specific interactions makes it invaluable in drug design targeting particular biological pathways .

- Cosmetic and Food Industries : Beyond pharmaceuticals, Bzl-Phe is also explored for its potential antioxidant properties in skincare products and as a flavoring agent in food formulations .

Case Study 1: Photocrosslinking Efficiency

A study demonstrated the effectiveness of Bzl-Phe in capturing endogenous protein interactions in live cells. Researchers incorporated Bzl-Phe into proteins and subjected them to UV irradiation. They observed that halogenated derivatives of Bzl-Phe exhibited increased photocrosslinking efficiency compared to the parent compound, enhancing the robustness of protein interaction mapping .

Case Study 2: Metabolism by Klebsiella sp.

Research involving Klebsiella sp. CK6 highlighted the metabolic pathways utilized by this bacterium when exposed to Bzl-Phe. The study revealed that the compound was metabolized into phenylethanol and phenylacetic acid, showcasing the organism's ability to utilize non-natural amino acids for growth and survival.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Unique Feature |

|---|---|---|

| L-Phenylalanine | Core amino acid structure | Naturally occurring amino acid |

| p-Bromobenzoyl-L-phenylalanine | Halogenated derivative | Increased photocrosslinking efficiency |

| p-Acetyl-L-phenylalanine | Acetyl group instead of benzoyl | Less bulky than this compound |

| p-Nitrobenzoyl-L-phenylalanine | Nitro group addition | Potential for different reactivity profiles |

This table illustrates how this compound compares with similar compounds regarding structure and unique features.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDEEHSOPHZBR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909021 | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-45-2 | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BENZOYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4-benzoyl-L-phenylalanine (this compound) and why is it useful in research?

A1: this compound (this compound) is a photoactivatable amino acid, meaning it can form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a powerful tool for studying protein-protein interactions [, , , ]. By incorporating this compound into proteins or peptides, researchers can “freeze” transient interactions upon UV irradiation, allowing for identification and characterization of binding partners.

Q2: How is this compound incorporated into peptides and proteins?

A2: this compound can be incorporated into peptides during solid-phase peptide synthesis [, ]. For proteins, it can be introduced site-specifically using amber codon suppression technology, where a stop codon (TAG) is replaced with this compound in the presence of an engineered tRNA and tRNA synthetase [, ].

Q3: Can you give some examples of how this compound has been used to study protein interactions?

A3: * Mapping the binding site of α-factor pheromone on its receptor: Researchers used this compound-containing analogs of α-factor to identify the contact region on the G protein-coupled receptor Ste2p in yeast [].* Investigating the histone chaperone complex FACT: this compound was introduced at numerous positions within the FACT complex in yeast, enabling the identification of interacting partners and mapping of interaction surfaces in vivo [].* Probing the interaction between Semaphorin-3A and its inhibitory peptide: Peptides containing this compound were used to pinpoint the specific binding site of the inhibitory peptide on Semaphorin-3A [].

Q4: What are the advantages of using this compound over other photoactivatable crosslinkers?

A5: this compound has several advantages: * High reactivity: It efficiently forms crosslinks upon UV activation [, ].* Specificity: It preferentially reacts with C-H bonds, which are abundant in proteins, increasing the chances of targeted crosslinking [].* Genetic Encodability: It can be site-specifically introduced into proteins in vivo using engineered expression systems [, ].

Q5: What are the limitations of using this compound for studying protein interactions?

A5: Some limitations include:* UV-induced damage: UV irradiation can potentially damage proteins and affect their function.* Crosslinking efficiency: While this compound is reactive, not all photoactivation events lead to successful crosslinking.* Accessibility: The target site for crosslinking needs to be accessible to this compound.

Q6: What analytical techniques are commonly used to study this compound-mediated crosslinking?

A7: Common techniques include:* SDS-PAGE and Western blotting: To visualize crosslinked protein complexes [, ].* Mass spectrometry: To identify crosslinked peptides and map interaction interfaces [, ].* Fluorescence techniques: When combined with fluorescent tags, this compound can be used in fluorescence resonance energy transfer (FRET) studies to analyze protein interactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.